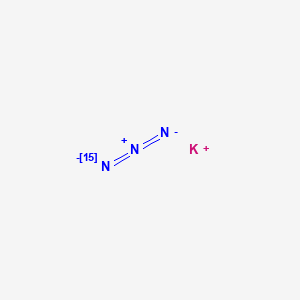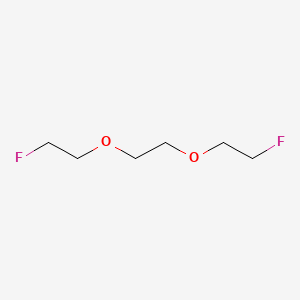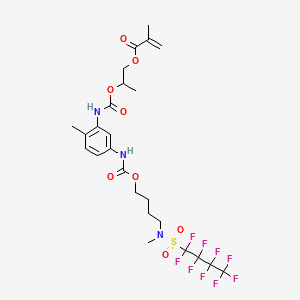
Potassium Azide-15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium Azide-15N is a stable isotope-labeled compound of potassium azide, where the nitrogen atoms are enriched with the isotope nitrogen-15. Potassium azide itself is an inorganic compound with the formula KN3. It is a white, water-soluble salt that is used as a reagent in laboratories and has applications in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
Potassium azide is typically prepared by treating potassium carbonate with hydrazoic acid, which is generated in situ. The reaction proceeds as follows:
K2CO3+2HN3→2KN3+CO2+H2O
For the isotope-labeled version, Potassium Azide-15N, the hydrazoic acid used in the reaction is enriched with nitrogen-15 .
Industrial Production Methods
Industrial production of potassium azide involves the reaction of potassium amide with nitrous oxide.
化学反応の分析
Types of Reactions
Potassium Azide-15N undergoes several types of chemical reactions, including:
Decomposition: Upon heating or exposure to ultraviolet light, it decomposes into potassium metal and nitrogen gas.
Substitution: The azide ion (N3-) is a strong nucleophile and can participate in nucleophilic substitution reactions, particularly in SN2 reactions.
Common Reagents and Conditions
Decomposition: Heating or ultraviolet light.
Substitution: Polar aprotic solvents such as acetonitrile or dimethyl sulfoxide are commonly used.
Major Products
Decomposition: Potassium metal and nitrogen gas.
Substitution: Alkyl azides, which can be further reduced to primary amines.
科学的研究の応用
Potassium Azide-15N has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a nitrification inhibitor in soil.
Biology: Employed in studies involving nitrogen cycling and isotopic labeling.
Medicine: Utilized in the synthesis of pharmaceuticals and as a probe for studying chemical biology.
Industry: Used in the production of explosives and as a source of pure nitrogen
作用機序
The azide ion (N3-) in Potassium Azide-15N acts as a nucleophile in chemical reactions. It can participate in nucleophilic substitution reactions, where it replaces a leaving group in a molecule. The azide ion can also undergo decomposition, releasing nitrogen gas and leaving behind potassium metal .
類似化合物との比較
Similar Compounds
Sodium Azide (NaN3): Similar in structure and reactivity but uses sodium instead of potassium.
Copper(II) Azide (Cu(N3)2): Contains copper and is used in different applications.
Lead(II) Azide (Pb(N3)2): Used primarily in explosives.
Silver Azide (AgN3): Known for its explosive properties.
Uniqueness
Potassium Azide-15N is unique due to its isotopic labeling with nitrogen-15, making it particularly useful in studies involving isotopic tracing and hyperpolarization for magnetic resonance imaging .
特性
分子式 |
KN3 |
|---|---|
分子量 |
82.112 g/mol |
IUPAC名 |
potassium;azanidylidene(azanidylidene)azanium |
InChI |
InChI=1S/K.N3/c;1-3-2/q+1;-1/i;1+1 |
InChIキー |
TZLVRPLSVNESQC-IEOVAKBOSA-N |
異性体SMILES |
[N-]=[N+]=[15N-].[K+] |
正規SMILES |
[N-]=[N+]=[N-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,4R,6E,8S,10E,11aR)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B13413757.png)













